Cas no 1103337-57-0 (3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid)
![3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid structure](https://ar.kuujia.com/scimg/cas/1103337-57-0x500.png)
1103337-57-0 structure
اسم المنتج:3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid
كاس عدد:1103337-57-0
وسط:C11H11FN2O4
ميغاواط:254.214446306229
CID:4571980
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid
-
- نواة داخلي: 1S/C11H11FN2O4/c12-7-4-2-1-3-6(7)10(16)14-8(11(17)18)5-9(13)15/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18)/t8-/m0/s1
- مفتاح Inchi: KPEGVJBOQKWKMJ-QMMMGPOBSA-N
- ابتسامات: C(O)(=O)[C@H](CC(N)=O)NC(=O)C1=CC=CC=C1F
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-263127-2.5g |
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid |
1103337-57-0 | 95% | 2.5g |
$1034.0 | 2023-03-01 | |
Enamine | EN300-263127-1.0g |
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid |
1103337-57-0 | 95% | 1.0g |
$528.0 | 2023-03-01 | |
Enamine | EN300-263127-0.25g |
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid |
1103337-57-0 | 95% | 0.25g |
$216.0 | 2023-03-01 | |
Enamine | EN300-263127-0.05g |
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid |
1103337-57-0 | 95% | 0.05g |
$101.0 | 2023-03-01 | |
Enamine | EN300-263127-0.1g |
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid |
1103337-57-0 | 95% | 0.1g |
$152.0 | 2023-03-01 | |
Enamine | EN300-263127-5.0g |
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid |
1103337-57-0 | 95% | 5.0g |
$1530.0 | 2023-03-01 | |
Ambeed | A860329-1g |
3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid |
1103337-57-0 | 95% | 1g |
$596.0 | 2024-04-26 | |
Enamine | EN300-263127-10.0g |
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid |
1103337-57-0 | 95% | 10.0g |
$2269.0 | 2023-03-01 | |
Chemenu | CM475534-1g |
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid |
1103337-57-0 | 95%+ | 1g |
$653 | 2023-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00860155-1g |
3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid |
1103337-57-0 | 95% | 1g |
¥4466.0 | 2023-04-05 |
3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid الوثائق ذات الصلة
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
1103337-57-0 (3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid) منتجات ذات صلة
- 2742659-36-3(3,3-dimethyl-1-azaspiro3.3heptane)
- 154026-93-4((3R,5S)-6-Chloro-3,5-dihydroxyhexanoic Acid tert-Butyl Ester (~90%))
- 1422983-33-2(2-(4-(Chloromethyl)phenyl)-5-methylpyridine)
- 2248324-47-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3-fluoro-4-methoxyphenyl)propanoate)
- 124113-90-2((16β)-16-Methyl-17,20:20,21-bismethylenebis(oxy)-pregna-1,4-diene-3,11-dione)
- 1311314-87-0(isopropyl 4-aminopiperidine-1-carboxylate;hydrochloride)
- 191223-35-5(N-D-Biotinyl-7-amino-4-methylcoumarin)
- 941925-74-2(2-benzamido-N-(pyridin-3-yl)methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide)
- 2171253-22-6((1s,3s)-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclobutane-1-carboxylic acid)
- 196951-16-3(4-(furan-3-yl)but-3-en-2-one)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:1103337-57-0)3-carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid

نقاء:99%
كمية:1g
الأسعار ($):536.0